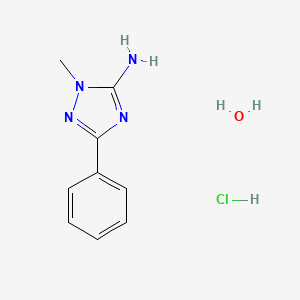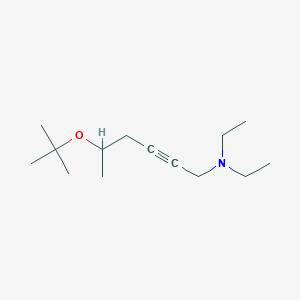![molecular formula C16H15N3O4 B3838442 N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3838442.png)
N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide
説明
N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide, commonly known as NAPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of benzamide derivatives and has a molecular formula of C15H14N2O4.
作用機序
The mechanism of action of NAPB is not fully understood, but it is believed to involve the binding of the molecule to specific sites on amyloid fibrils. This binding may disrupt the structure of the fibrils, preventing further growth and accumulation. Additionally, NAPB may also interfere with the interactions between amyloid fibrils and other proteins, such as those involved in inflammation and immune responses.
Biochemical and Physiological Effects:
NAPB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that NAPB can inhibit the formation of amyloid fibrils and reduce their toxicity to cells. Additionally, NAPB has been shown to reduce the levels of pro-inflammatory cytokines in the brains of mice with Alzheimer's disease, suggesting that it may have anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of NAPB.
実験室実験の利点と制限
One of the main advantages of NAPB is its specificity for amyloid fibrils, which makes it a useful tool for studying protein misfolding and aggregation. Additionally, NAPB is relatively easy to synthesize and can be modified to improve its properties. However, there are also several limitations to the use of NAPB in lab experiments. For example, NAPB may not be effective in detecting all types of amyloid fibrils, and its fluorescence may be affected by factors such as pH and temperature.
将来の方向性
There are several future directions for research on NAPB. One area of interest is the development of new derivatives of NAPB that have improved properties, such as increased specificity or sensitivity. Another area of research is the use of NAPB as a therapeutic agent for neurodegenerative diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of NAPB, as well as its potential applications in other areas of scientific research.
科学的研究の応用
NAPB has been shown to have several potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of protein misfolding and aggregation. NAPB has been shown to bind specifically to amyloid fibrils, which are insoluble protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. This property of NAPB makes it a useful tool for studying the mechanisms of protein misfolding and aggregation, as well as for developing new therapies for these diseases.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-9-12(3-8-15(10)19(22)23)16(21)18-14-6-4-13(5-7-14)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXZBBFKYVYNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838369.png)
![N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3838377.png)
![3,3'-(1,4-phenylenediimino)bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838403.png)

![N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B3838414.png)

![6,8-dibromo-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3838422.png)

![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)
![3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838458.png)


![2-methyl-8-[(4-propionylphenoxy)acetyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3838475.png)